Jegosapogenin
Overview
Description
Jegosapogenin is a naturally occurring triterpenoid saponin, primarily isolated from the pericarps of Styrax japonica. It is known for its complex structure and significant biological activities. The molecular formula of this compound is C35H56O6, and it is characterized by multiple hydroxyl groups and a tigloyl ester moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jegosapogenin can be synthesized through the acid hydrolysis of jegosaponin, which is extracted from the pericarps of Styrax japonica. The hydrolysis process involves the use of strong acids such as hydrochloric acid or sulfuric acid under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of jegosaponin from plant sources followed by its hydrolysis. The extraction process may include solvent extraction using ethanol or methanol, followed by purification steps such as column chromatography to isolate jegosaponin. The hydrolysis step is then carried out to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Jegosapogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Jegosapogenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and as a standard compound in analytical chemistry.
Biology: this compound is studied for its role in plant metabolism and its effects on plant physiology.
Medicine: It exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and immunomodulatory activities. Research is ongoing to explore its use in drug development.
Industry: this compound is used in the formulation of natural health products and cosmetics due to its bioactive properties
Mechanism of Action
Jegosapogenin exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: this compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and inflammation.
Comparison with Similar Compounds
Jegosapogenin is compared with other triterpenoid saponins such as:
Diosgenin: Both compounds share a similar triterpenoid structure but differ in their specific functional groups and biological activities.
Barringtogenol C: this compound and Barringtogenol C are structurally related, with this compound being a tigloyl ester derivative of Barringtogenol C.
Protopanaxadiol: While both are triterpenoid saponins, Protopanaxadiol is primarily found in ginseng and has different pharmacological properties.
Uniqueness: this compound’s unique structure, characterized by multiple hydroxyl groups and a tigloyl ester moiety, contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCBAFROHXGCX-BNIUCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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